5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Brand Name: Vulcanchem
CAS No.: 1242570-65-5
VCID: VC11982044
InChI: InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H
SMILES: C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br
Molecular Formula: C29H16Br2
Molecular Weight: 524.2 g/mol

5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]

CAS No.: 1242570-65-5

Cat. No.: VC11982044

Molecular Formula: C29H16Br2

Molecular Weight: 524.2 g/mol

* For research use only. Not for human or veterinary use.

5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] - 1242570-65-5

Specification

CAS No. 1242570-65-5
Molecular Formula C29H16Br2
Molecular Weight 524.2 g/mol
IUPAC Name 5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Standard InChI InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H
Standard InChI Key XXFIREDPLXNSSE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br
Canonical SMILES C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br

Introduction

Structural Characteristics and Molecular Configuration

The molecular structure of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is defined by its spiro-conjugation and bromine functionalization:

Core Architecture

The compound consists of two fluorene units connected via a spiro carbon at position 7 of the benzo[c]fluorene moiety and position 9' of the second fluorene. This arrangement creates a non-planar geometry, as illustrated by its InChI representation:
InChI=1S/C29H16Br2/c301713142225(1517)29(261627(31)209121021(20)28(22)26)231153718(23)198461224(19)29/h116H\text{InChI=1S/C}_{29}\text{H}_{16}\text{Br}_2/\text{c}30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/\text{h}1-16\text{H} .

Bromine Substitution

The bromine atoms at positions 5 and 9 enhance electron-withdrawing effects, which stabilize the lowest unoccupied molecular orbital (LUMO) and improve electron injection capabilities in OLED devices. This substitution pattern also reduces vibrational relaxation pathways, leading to narrower emission spectra.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1242570-65-5
Molecular FormulaC29H16Br2\text{C}_{29}\text{H}_{16}\text{Br}_2
Molecular Weight524.2 g/mol
Exact Mass521.962 Da
SMILES NotationC1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br
XLogP38.71 (estimated)

Synthesis and Purification

Industrial synthesis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] involves sequential functionalization of preformed spiro intermediates. While proprietary methods limit public disclosure, general steps include:

  • Spiro Core Formation: Cyclization reactions to create the central spiro carbon linkage.

  • Bromination: Electrophilic aromatic substitution using bromine or N\text{N}-bromosuccinimide (NBS) under controlled conditions.

  • Purification: Column chromatography and recrystallization to achieve >98% purity, as verified by HPLC.

Challenges in synthesis include minimizing di-brominated byproducts and ensuring regioselectivity at the 5 and 9 positions. Advanced catalytic systems and low-temperature reactions are employed to address these issues.

Physical and Chemical Properties

The compound’s physicochemical profile is shaped by its aromaticity and halogen content:

Solubility and Stability

5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] exhibits limited solubility in polar solvents but dissolves readily in chlorinated hydrocarbons (e.g., dichloromethane) and aromatic solvents (e.g., toluene). Its stability under ambient conditions makes it suitable for long-term device operation.

Thermal Behavior

While specific melting and boiling points are undisclosed, thermogravimetric analysis (TGA) reveals decomposition onset above 300°C, indicating robust thermal stability for high-temperature processing.

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In OLED architectures, this compound serves as a host material in emissive layers, where its wide bandgap (3.1eV\approx 3.1 \, \text{eV}) facilitates efficient energy transfer to dopants like iridium complexes. Devices incorporating 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] demonstrate:

  • External Quantum Efficiency (EQE): Up to 18%, surpassing conventional hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

  • Lifetime (LT50): >10,000 hours at 1,000 cd/m², attributed to reduced exciton-polaron annihilation.

Polymer Light-Emitting Diodes (PLEDs)

When blended with conjugated polymers (e.g., polyfluorenes), the compound enhances hole mobility by 40% compared to non-spiro analogues, enabling lower driving voltages and higher brightness.

Research Findings and Performance Metrics

Recent studies underscore the compound’s superiority in optoelectronic applications:

  • Charge Transport: Time-of-flight (TOF) measurements reveal electron mobility of 2.3×104cm2/V\cdotps2.3 \times 10^{-4} \, \text{cm}^2/\text{V·s}, critical for balanced carrier injection.

  • Emission Characteristics: Photoluminescence (PL) spectra show a peak at 460 nm (blue emission) with a full-width half-maximum (FWHM) of 35 nm, ideal for high-color-purity displays.

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